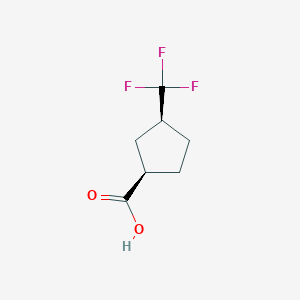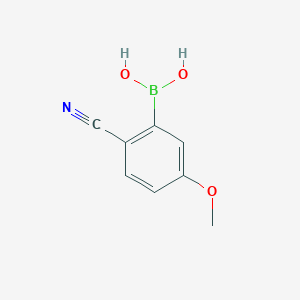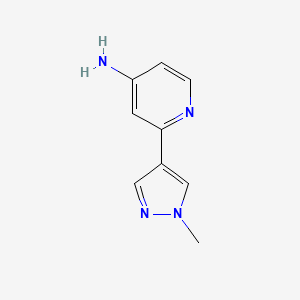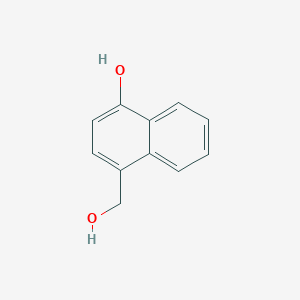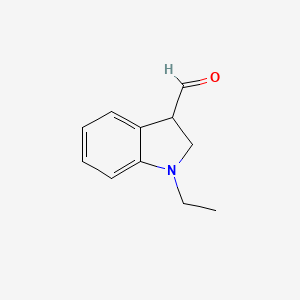
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 1H-pyrazole with ethyl chloroacetate to form ethyl 2-(1H-pyrazol-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Pyrazol-1-yl)acetohydrazide
- 2-(1H-Pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-1-yl)acetic acid
Uniqueness
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H9ClN4O |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
2-pyrazol-1-ylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c6-8-5(10)4-9-3-1-2-7-9;/h1-3H,4,6H2,(H,8,10);1H |
Clave InChI |
PYCVRLKJEQRAHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CC(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
